

Physical and chemical properties of pure Diayangambin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diayangambin*

Cat. No.: *B1211154*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Pure **Diayangambin**

Introduction

Diayangambin is a furofuran lignan found in a variety of plant species, notably in kawakawa (*Piper excelsum*), where it is a key bioactive metabolite.^{[1][2]} As a natural product, it has garnered significant interest from researchers, scientists, and drug development professionals due to its pronounced immunomodulatory and anti-inflammatory properties.^{[3][4]} This technical guide provides a comprehensive overview of the known physical and chemical properties of pure (+)-**diayangambin**, detailed experimental protocols for its analysis, and a review of its biological activities with a focus on relevant signaling pathways.

Physical Properties

Pure **Diayangambin** is a chiral molecule, with the naturally occurring form being (+)-**diayangambin**. While specific experimental data for some physical properties are not widely published, the following table summarizes its key identifiers and computed properties.

Table 1: Physical and Chemical Identifiers of **Diayangambin**

Property	Value	Source
IUPAC Name	(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan	[5]
Molecular Formula	C ₂₄ H ₃₀ O ₈	[5]
Molecular Weight	446.5 g/mol	[5]
Exact Mass	446.19406791 Da	[5]
CAS Number	21453-68-9	[5]
Physical Description	Data not available (typically a solid at room temperature)	
Melting Point	Data not available	
Solubility	Data not available (expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform)	
Optical Rotation [α]D	Dextrorotatory (+)	[3]

Chemical & Spectroscopic Properties

The structure of **Diyangambin** has been elucidated using various spectroscopic techniques. While complete, detailed spectral data sets are dispersed in the literature, this section compiles the expected characteristics.

Structural Identifiers

Table 2: Chemical Structure Representations

Type	Representation	Source
SMILES	<chem>COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)OC)OC</chem>	[5]
InChI	<chem>InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1</chem>	[5]
InChIKey	<chem>HRLFUIXSXUASEX-QDGJQWLKSA-N</chem>	[5]

Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for **Diayangambin** based on its chemical structure and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Expected Chemical Shift (δ) Range (ppm)	Structural Assignment
$^1\text{H-NMR}$	6.5 - 7.0	Aromatic protons (Ar-H)
4.5 - 5.0	Benzyllic protons (Ar-CH)	
3.5 - 4.5	Methyleneoxy protons (-CH ₂ -O-)	
3.8 - 3.9	Methoxy protons (-OCH ₃)	
2.8 - 3.2	Methine protons on furofuran ring	
$^{13}\text{C-NMR}$	150 - 155	Aromatic carbons attached to oxygen (Ar-C-O)
130 - 140	Quaternary aromatic carbons	
102 - 108	Aromatic methine carbons (Ar-CH)	
80 - 85	Benzyllic carbons (Ar-CH)	
70 - 75	Methyleneoxy carbons (-CH ₂ -O-)	
60 - 61	Methoxy carbons (p-OCH ₃)	
55 - 57	Methoxy carbons (o-OCH ₃)	
50 - 55	Methine carbons on furofuran ring	

Note: Specific, experimentally verified chemical shifts and coupling constants for pure **Diayangambin** are not consistently tabulated in the available literature. The values above are estimates based on its known structure and general values for similar lignans.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data

Technique	Ion	Expected m/z	Notes
LC-MS/MS	[M+H] ⁺	~447.2013	Protonated molecular ion.
(ESI+)	[M+NH ₄] ⁺	~464.2279	Ammonium adduct, observed in metabolite studies. ^[8]
Fragments	Data not available		Expected fragmentation would involve cleavage of the furofuran ring and loss of methoxy groups.

Table 5: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Data

Technique	Expected Absorption	Functional Group Assignment
IR (cm ⁻¹)	3000 - 2850	C-H stretching (aliphatic and aromatic)
1600, 1500, 1450	C=C stretching (aromatic ring)	
1250 - 1000	C-O stretching (ether and methoxy groups)	
UV-Vis (λ_{max})	~280 nm	$\pi \rightarrow \pi^*$ transitions in the aromatic rings

Note: Specific experimental spectra for pure **Diayangambin** are not readily available. The UV-Vis absorption is inferred from analyses of extracts containing **Diayangambin** and similar aromatic compounds.^{[9][10][11]}

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of **Diayangambin**.

Protocol for Extraction and Isolation

This protocol is a representative method for the extraction of **Diayangambin** from a plant matrix, such as *Piper excelsum* (kawakawa) leaves.[\[1\]](#)[\[12\]](#)

- Sample Preparation:

1. Harvest fresh kawakawa leaves and wash with cold water.
2. Freeze the leaves at -20°C and then lyophilize (freeze-dry) to remove water.
3. Grind the dried leaves into a fine powder using liquid nitrogen to prevent degradation.

- Solvent Extraction (Ultrasound-Assisted):

1. Weigh 100 mg of the leaf powder into a 4 mL amber glass vial.
2. Add 2 mL of 80% methanol in water (80% MeOH).
3. Place the vial in an ultrasonic bath and sonicate for 30 minutes at the highest power setting.
4. Centrifuge the extract at 5,000 x g for 5 minutes to pellet the solid material.
5. Carefully collect 1.5 mL of the supernatant.
6. Add another 1.5 mL of 80% MeOH to the pellet, vortex to resuspend, and repeat the sonication and centrifugation steps.
7. Repeat the extraction one more time and combine all three supernatant volumes (totaling ~4.5 mL).

- Purification (Preparative HPLC):

1. Concentrate the combined methanolic extract under reduced pressure.

2. Redissolve the residue in a suitable mobile phase.
3. Purify the extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Collect fractions and analyze via analytical HPLC or LC-MS to identify those containing pure **Diayangambin**.
5. Pool the pure fractions and evaporate the solvent to yield the isolated compound.

Protocol for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for pure, isolated **Diayangambin**.

- NMR Spectroscopy:
 1. Dissolve 5-10 mg of pure **Diayangambin** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or Methanol-d₄) in a standard 5 mm NMR tube.
 2. Acquire ^1H NMR spectra on a 400 MHz or higher spectrometer.
 3. Acquire ^{13}C NMR and DEPT spectra to differentiate between CH, CH₂, and CH₃ signals.
 4. Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals unequivocally.^{[6][7]}
- Mass Spectrometry (LC-MS/MS):
 1. Prepare a dilute solution of **Diayangambin** (~1 $\mu\text{g}/\text{mL}$) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
 2. Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.^[12]
 3. Acquire full scan MS data to identify the parent ion ($[\text{M}+\text{H}]^+$).

4. Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion to obtain fragmentation spectra. Set normalized collision energy (NCE) to varying levels (e.g., 10, 20, 40 eV) to observe fragmentation patterns.[12]

- Optical Rotation Measurement:

1. Prepare a solution of **Diyangambin** of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).

2. Use a polarimeter with a sodium D-line light source (589 nm).

3. Fill a sample cell of a known path length (l, in dm).

4. Measure the observed rotation (α) and calculate the specific rotation $[\alpha]$ using the formula:

$$[\alpha] = \alpha / (l * c). [13]$$

Biological Activity and Signaling Pathways

Diyangambin is primarily recognized for its potent anti-inflammatory and immunosuppressive effects.[3][14]

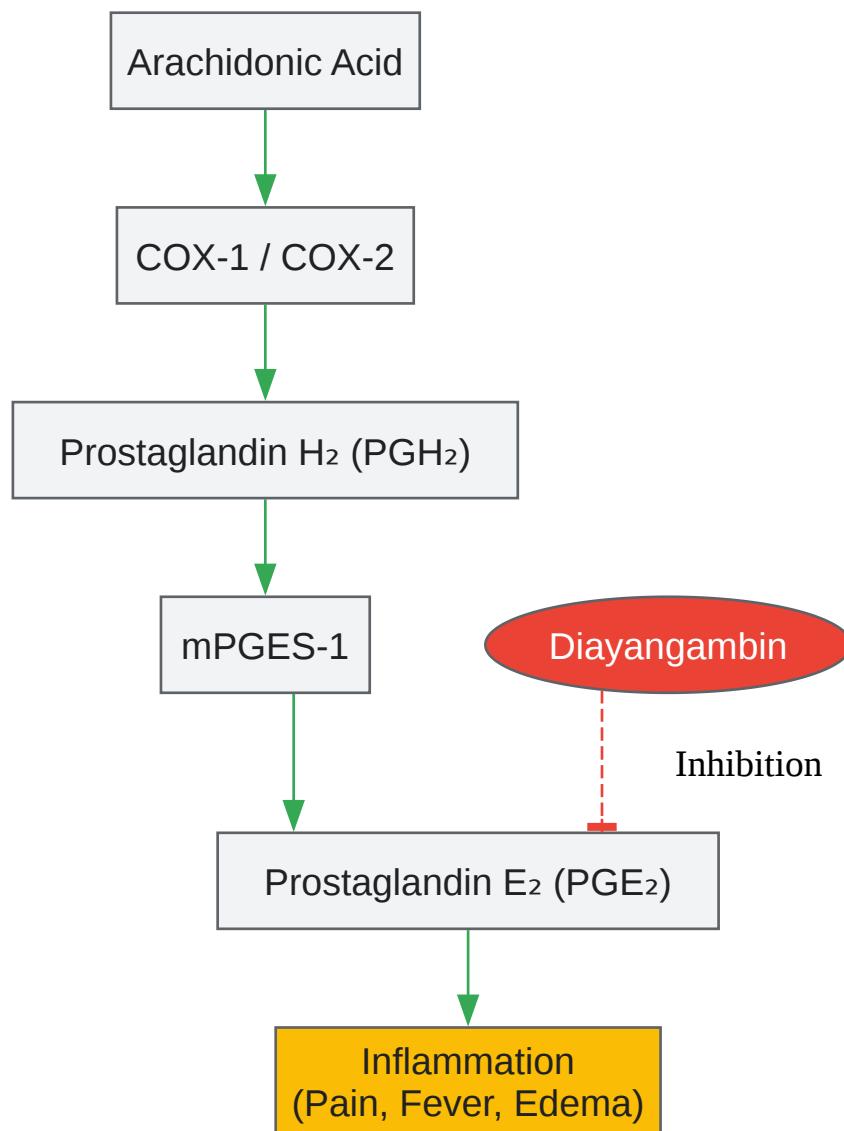
Anti-inflammatory and Immunosuppressive Activity

- Inhibition of Cell Proliferation: **Diyangambin** inhibits human mononuclear cell proliferation with a reported IC_{50} value of 1.5 μ M.[3][14]
- Reduction of Inflammatory Mediators: The compound significantly reduces the generation of prostaglandin E₂ (PGE₂) in stimulated macrophage cell lines.[3][14] In vivo studies confirm that it can suppress inflamed paw volume and PGE₂ levels in carrageenan-induced edema models.[3][14]
- Leukocyte Infiltration: Oral administration of **Diyangambin** has been shown to reduce ear swelling and leukocyte infiltration in mouse models of contact hypersensitivity.[3][14]

Signaling Pathways

Diyangambin's anti-inflammatory effects are, in part, mediated by its interference with the arachidonic acid cascade. It reduces the production of PGE₂, a key mediator of inflammation,

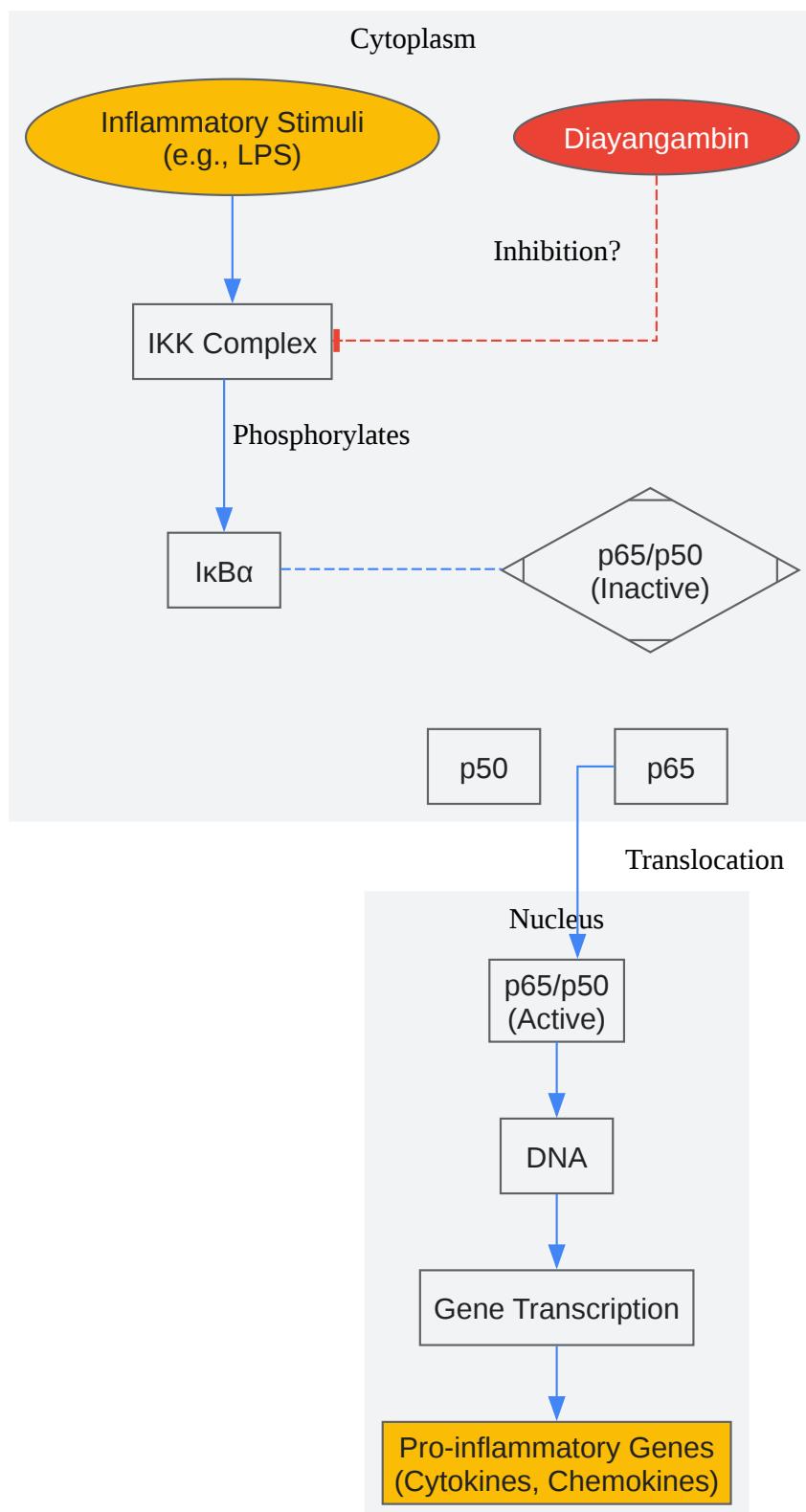
which is synthesized via the cyclooxygenase (COX) enzymes.[15][16]



[Click to download full resolution via product page](#)

Caption: **Diayangambin** inhibits inflammation by reducing Prostaglandin E₂ (PGE₂) synthesis.

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammatory responses.[17][18] Solvent extracts from plants containing **Diayangambin** have been shown to reduce NF-κB gene expression.[12] This suggests that **Diayangambin** may exert its effects by inhibiting this pathway, preventing the transcription of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB signaling pathway by **Diayangambin**.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Diayangambin** from a natural source.

Caption: General experimental workflow for **Diayangambin** isolation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aoteahealth.com [aoteahealth.com]
- 5. Diayangambin | C₂₄H₃₀O₈ | CID 167452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Chemical Space of Kawakawa Leaf (*Piper excelsum*) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optical rotation - Wikipedia [en.wikipedia.org]
- 14. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- 17. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB pathway as a molecular target for curcumin in diabetes mellitus treatment: Focusing on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of pure Diayangambin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211154#physical-and-chemical-properties-of-pure-diayangambin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com